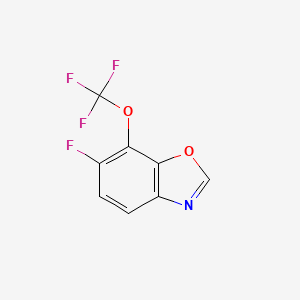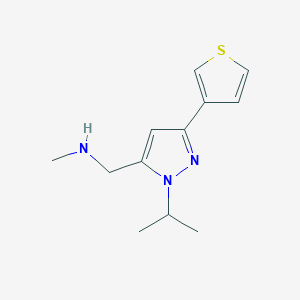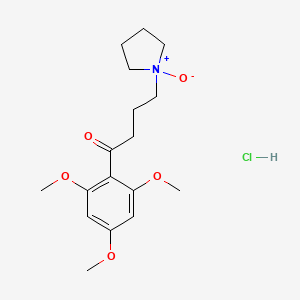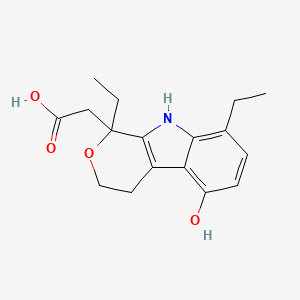![molecular formula C13H16N2S B15291236 1-Isopropyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B15291236.png)
1-Isopropyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isopropyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is a heterocyclic compound that features a unique structure combining a pyrazole ring with a thiophene moiety
Métodos De Preparación
The synthesis of 1-Isopropyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiophene derivative with a cyclopentane-based precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters precisely, thereby optimizing the synthesis process .
Análisis De Reacciones Químicas
1-Isopropyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole undergoes various chemical reactions, including:
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used .
Aplicaciones Científicas De Investigación
1-Isopropyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Isopropyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
1-Isopropyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole can be compared with other similar compounds, such as:
1-Isopropyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole: This compound has a similar structure but differs in the position of the thiophene ring, which can lead to different chemical and biological properties.
1-Isopropyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole: Another closely related compound with a different ring system, which may affect its reactivity and applications.
The uniqueness of this compound lies in its specific ring structure and the position of the thiophene moiety, which confer distinct electronic and steric properties .
Propiedades
Fórmula molecular |
C13H16N2S |
|---|---|
Peso molecular |
232.35 g/mol |
Nombre IUPAC |
1-propan-2-yl-3-thiophen-3-yl-5,6-dihydro-4H-cyclopenta[c]pyrazole |
InChI |
InChI=1S/C13H16N2S/c1-9(2)15-12-5-3-4-11(12)13(14-15)10-6-7-16-8-10/h6-9H,3-5H2,1-2H3 |
Clave InChI |
QQSGFLDDZWGNDN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C2=C(CCC2)C(=N1)C3=CSC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B15291174.png)




![(4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol](/img/structure/B15291195.png)




![(2R,3R)-2-(2,2-Diphenyl-ethyl)-1-aza-bicyclo[2.2.2]oct-3-ylamine](/img/structure/B15291234.png)

